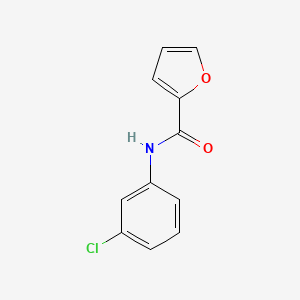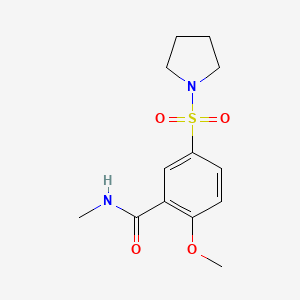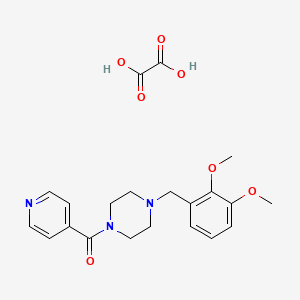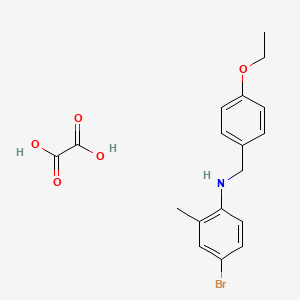
N-(3-chlorophenyl)-2-furamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of furamidines. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and molecular biology. Furamidine is a promising compound due to its unique chemical structure, which makes it an attractive candidate for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of furamidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis in parasites. Furamidine has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and cell division in parasites.
Biochemical and Physiological Effects:
Furamidine has been shown to exhibit a range of biochemical and physiological effects in parasites. It has been shown to inhibit the growth and replication of parasites, leading to their eventual death. Furamidine has also been shown to modulate the immune response in infected hosts, leading to the suppression of inflammation and the promotion of healing.
Vorteile Und Einschränkungen Für Laborexperimente
Furamidine has several advantages as a research tool, including its potent antiparasitic activity, its unique chemical structure, and its potential for the development of novel therapeutic agents. However, there are also several limitations to its use in lab experiments, including its complex synthesis process, its potential toxicity, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of furamidine. One potential direction is the development of furamidine-based drugs for the treatment of parasitic infections. Another potential direction is the exploration of furamidine's potential applications in other scientific research fields, such as molecular biology and pharmacology. Additionally, further research is needed to fully understand the mechanism of action of furamidine and its potential side effects.
Synthesemethoden
Furamidine can be synthesized through a multistep process involving the reaction of 3-chloroaniline and furfural. The reaction is carried out in the presence of a catalyst and a suitable solvent. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The synthesis of furamidine is a complex process that requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of furamidine is in the field of medicinal chemistry, where it has been shown to exhibit potent antiparasitic activity against various protozoan parasites, including Trypanosoma brucei and Leishmania donovani.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIOIIKCASZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942106 | |
| Record name | N-(3-Chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2008-49-3 | |
| Record name | NSC136405 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B5100215.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5100234.png)
![cyclohexyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B5100235.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)

![N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)
![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)

![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5100297.png)
